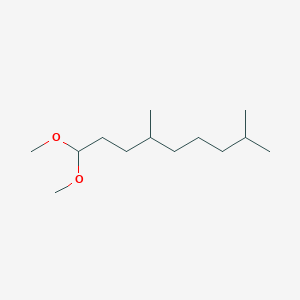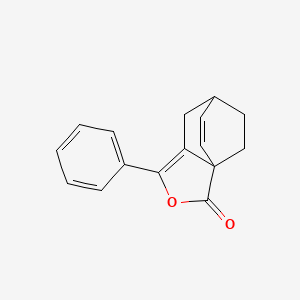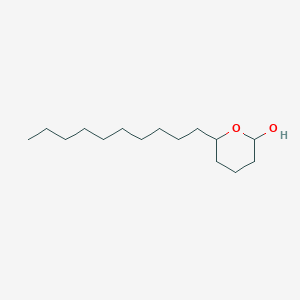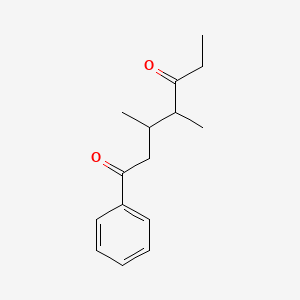
1,1-Dimethoxy-4,8-dimethylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-4,8-dimethylnonane is an organic compound with a complex structure It is a branched hydrocarbon with two methoxy groups and two methyl groups attached to a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-4,8-dimethylnonane can be synthesized through a series of organic reactions. One common method involves the reaction of methanol with formaldehyde in the presence of acid catalysts. This reaction proceeds through the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bifunctional catalysts that facilitate the reaction of methanol and formaldehyde. These catalysts help in achieving high yields and purity of the product. The process is typically carried out in a continuous flow reactor to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-4,8-dimethylnonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-4,8-dimethylnonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism by which 1,1-Dimethoxy-4,8-dimethylnonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include various enzymatic reactions that modify the compound’s structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxy-4,8-dimethylnonane: Similar in structure but with ethoxy groups instead of methoxy groups.
1,1-Dimethoxy-4,8-dimethyloctane: A shorter chain analog with similar functional groups.
Uniqueness
1,1-Dimethoxy-4,8-dimethylnonane is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
106445-79-8 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1,1-dimethoxy-4,8-dimethylnonane |
InChI |
InChI=1S/C13H28O2/c1-11(2)7-6-8-12(3)9-10-13(14-4)15-5/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
JMMRKTMHMNHUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)


![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)



![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)



